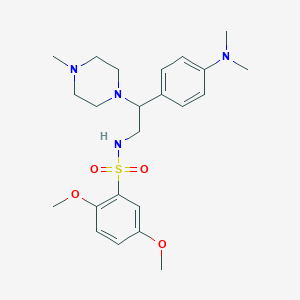

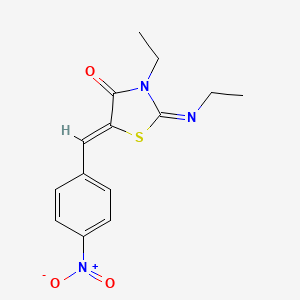

![molecular formula C21H26N4O4S2 B2421505 1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine CAS No. 321685-60-3](/img/structure/B2421505.png)

1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The linear formula of “1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine” is C23H30N4O4S2 . The CAS Number is 306956-40-1 . The molecular weight is 490.648 .Physical And Chemical Properties Analysis

The linear formula of “1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine” is C23H30N4O4S2 . The CAS Number is 306956-40-1 . The molecular weight is 490.648 .Scientific Research Applications

Cancer Cell Proliferation Inhibition

Research on derivatives of piperazine, such as 1-benzhydryl-sulfonyl-piperazine, has shown promise in inhibiting the proliferation of MDA-MB-231 human breast cancer cells. A specific compound, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, demonstrated significant inhibitory activity against these cancer cells, highlighting the potential of piperazine derivatives in chemotherapeutic applications (Ananda Kumar et al., 2007).

Adenosine Receptor Antagonism

A new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as adenosine A2B receptor antagonists, showing subnanomolar affinity and high selectivity. Among them, compounds with potent inhibitory effects were identified, highlighting the importance of sulfonyl piperazine derivatives in the development of receptor-specific drugs (Borrmann et al., 2009).

Antimicrobial and Antioxidant Activities

Piperazine derivatives also demonstrate antimicrobial and antioxidant activities. For instance, compounds synthesized from 1-(1,4-benzodioxane-2-carbonyl)piperazine showed significant activity against bacterial and fungal strains, and one such compound exhibited moderate antioxidant activity, suggesting their utility in combating infections and oxidative stress (Mallesha & Mohana, 2011).

Enzyme Inhibition for Antidepressant Development

Research into the oxidative metabolism of Lu AA21004, a novel antidepressant, involved derivatives of piperazine and demonstrated the involvement of multiple cytochrome P450 enzymes. This study underlines the role of piperazine derivatives in the metabolic pathways of drugs aimed at treating depression (Hvenegaard et al., 2012).

Anticancer Agent Development

A hybrid pharmacophore approach involving 4-aminoquinoline derived sulfonyl analogs, including piperazine derivatives, showed potent anticancer activities across various cancer types. One compound in particular displayed significant potency, indicating the potential of such derivatives in cancer treatment strategies (Solomon et al., 2019).

properties

IUPAC Name |

1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S2/c26-30(27,24-9-5-22-6-10-24)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)31(28,29)25-11-7-23-8-12-25/h1-4,14-15,22-23H,5-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZPTPFGSHGJAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

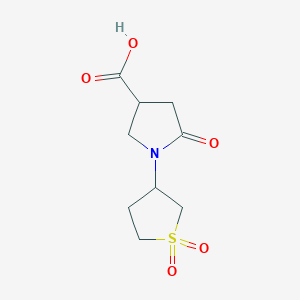

![ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2421425.png)

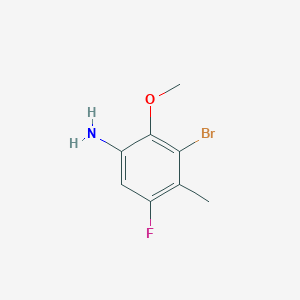

![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2421428.png)

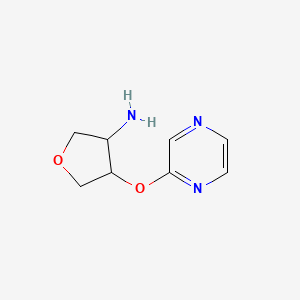

![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2421435.png)

![N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2421436.png)

![3-[[1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2421438.png)

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2421442.png)